4-Bromo-1-(difluoromethoxy)-2-nitrobenzene
Overview
Description
4-Bromo-1-(difluoromethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H4BrF2NO3 and its molecular weight is 268.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- 4-Bromo-1-(difluoromethoxy)-2-nitrobenzene and similar compounds are often used as intermediates in the synthesis of various medicinal and pharmaceutical agents. For example, 1-(2-Bromoethoxy)-4-nitrobenzene is an intermediate in the production of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
- The compound has applications in the synthesis of organic dyes and electroluminescent materials. A study on the synthesis of 1-bromo-2,4-dinitrobenzene, which shares structural similarities, demonstrates its use in these fields (Jiaming Xuan, Han Yan-hui, Z. Zuo, Wei Hongyu, Zhangtao Zhao, 2010).
Photoelectrochemical Studies
- The photoelectrochemical behavior of compounds like 1-bromo-4-nitrobenzene, which shares characteristics with this compound, has been studied, showing its utility in understanding electron transfer processes in various solvents (R. Compton, R. Dryfe, 1994).
Applications in Organic Electronics
- In the field of organic electronics, particularly in polymer solar cells, similar compounds like 1-Bromo-4-Nitrobenzene have been used to enhance power conversion efficiency and electron transfer processes. This indicates potential applications of this compound in the development of more efficient solar cells (G. Fu, Tiening Wang, J. Cai, Jian-ying Shi, L. Zongli, Guang Li, Xiaowei Li, Zhiyong Zhang, Shaopeng Yang, 2015).
Electrosynthesis and Catalysis
- The compound can potentially be used in electrosynthetic processes and catalysis. For instance, studies on the electrochemical reduction of similar compounds, like 1-bromo-4-nitrobenzene, at zinc electrodes in room-temperature ionic liquids, show a route for the formation of functionalized arylzinc compounds, which are important in various chemical syntheses (S. Ernst, S. Norman, C. Hardacre, R. Compton, 2014).
Vibrational Spectroscopy
- Research on trisubstituted benzenes, including derivatives of nitrobenzene like 1-bromo-3,5-difluorobenzene, has improved the understanding of in-plane and out-of-plane vibrations, offering insights into the molecular structure and behavior of such compounds (B. V. Reddy, G. Rao, 1994).
Mechanism of Action
Target of Action
It’s often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
. These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNULTMJFVFEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261552-41-3 | |
Record name | 5-Bromo-2-(difluoromethoxy)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.